molecular formula C6H10N4 B107087 N4,2-Dimethylpyrimidine-4,5-diamine CAS No. 15996-50-6

N4,2-Dimethylpyrimidine-4,5-diamine

Cat. No.: B107087
CAS No.: 15996-50-6
M. Wt: 138.17 g/mol
InChI Key: HQRXOLPUVIGJHI-UHFFFAOYSA-N
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Description

N⁴,2-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative featuring methyl substituents at the N⁴ (position 4) and 2-position of the pyrimidine ring. Pyrimidine-diamines are widely studied for their biological activities, particularly in anticancer research, due to their role as bioisosteres of adenine and interactions with kinase enzymes .

Properties

CAS No.

15996-50-6

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-N,2-dimethylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(7)6(8-2)10-4/h3H,7H2,1-2H3,(H,8,9,10)

InChI Key

HQRXOLPUVIGJHI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)NC)N

Canonical SMILES

CC1=NC=C(C(=N1)NC)N

Synonyms

4,5-Pyrimidinediamine, N4,2-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The substituents on the pyrimidine ring critically influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Properties of Pyrimidine-diamine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Activities References
N⁴,2-Dimethylpyrimidine-4,5-diamine C₆H₁₀N₄ 138.17 (calc.) Methyl (N⁴, 2) Hypothesized improved lipophilicity N/A
6-Chloro-N⁴-methyl-N⁴-phenyl-pyrimidine-4,5-diamine C₁₁H₁₂ClN₅ 257.7 Cl (6), Methyl (N⁴), Phenyl (N⁴) Single-crystal X-ray data; potential kinase interaction
2-Chloro-6-methylpyrimidine-4,5-diamine C₅H₇ClN₄ 158.59 Cl (2), Methyl (6) High purity (95+%); lab use
N⁵-(4-hydroxybenzylidene)-N⁴-phenyl pyrimidine-4,5-diamine C₁₇H₁₅N₅O 313.34 Benzylidene (N⁵), Phenyl (N⁴) Anticancer activity (HeLa cells)
6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine C₉H₁₃ClN₄ 212.68 Cl (6), Cyclopentyl (N⁴) Lab-grade synthesis; intermediates

Physicochemical Properties

  • Solubility: Chloro-substituted derivatives (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine) are typically DMSO-soluble , whereas methyl groups in the target compound may increase solubility in non-polar solvents.
  • Stability : Methyl groups at N⁴ and 2-position likely enhance steric protection against degradation compared to reactive chloro analogs.

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